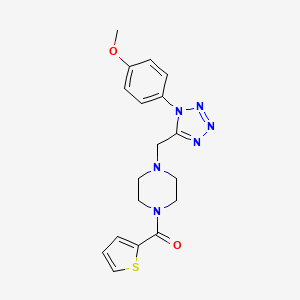

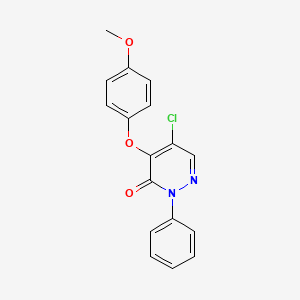

N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide, also known as JNJ-31020028, is a novel and potent small molecule inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR) α4β2 subtype. It has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and addiction.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

- Chiral Sulfinamides in Asymmetric Synthesis : The study by Philip et al. (2020) explores the role of chiral sulfinamides, particularly tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives. This methodology offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are integral to many natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

Role in Environmental Applications

- Nanofiltration Membranes : Shao et al. (2022) review the development of nanofiltration (NF) membranes featuring crumpled polyamide layers. These NF membranes, based on piperazine-based formulations, show significant improvements in water permeance, selectivity, and antifouling performance, highlighting their potential in environmental applications like water treatment and desalination (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).

Chemical Groups in Drug Synthesis

- Functional Chemical Groups in CNS Drugs : Saganuwan (2017) discusses the importance of functional chemical groups, including piperidine, as leads for synthesizing compounds with central nervous system (CNS) activity. The study emphasizes the diversity of heterocycles and their potential effects, ranging from depression to convulsion, indicating the versatility of such structures in drug development (Saganuwan, 2017).

Copper Catalysts in Organic Synthesis

- Copper Catalyst Systems : Kantam et al. (2013) review the recyclable protocols for C–N bond-forming reactions, emphasizing the use of aryl halides and arylboronic acids with amines, including piperidine. This highlights the role of copper-mediated systems in sustainable organic synthesis, underlining the importance of such methodologies in the development of complex molecules (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-pyridin-4-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-14-5-6-16(12-15(14)2)21-19(23)22-11-3-4-18(13-22)24-17-7-9-20-10-8-17/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDFINPAGKYNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)OC3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2890455.png)

![N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2890463.png)

![3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2890467.png)

![4-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2890468.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2890469.png)